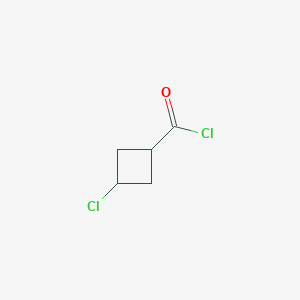

3-chlorocyclobutane-1-carbonyl Chloride

Description

BenchChem offers high-quality 3-chlorocyclobutane-1-carbonyl Chloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chlorocyclobutane-1-carbonyl Chloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chlorocyclobutane-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O/c6-4-1-3(2-4)5(7)8/h3-4H,1-2H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUUURPZQDCCCKB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1Cl)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Auxiliary Control:a Chiral Auxiliary Can Be Attached to the Molecule by Reacting It with the Carbonyl Chloride Group. This New, Chiral Molecule Can then Undergo a Subsequent Reaction Where the Auxiliary Directs the Stereochemistry. for Example, Forming an Amide with a Chiral Amine Would Allow the Chiral Auxiliary to Block One Face of the Cyclobutane Ring, Directing Subsequent Reactions Like Alkylation or Reduction Before the Auxiliary is Cleaved.

These strategies provide a toolkit for chemists to manipulate the stereochemical outcome of reactions, enabling the synthesis of complex, stereochemically defined molecules from the 3-chlorocyclobutane-1-carbonyl chloride scaffold.

Stereochemical Analysis and Control in 3 Chlorocyclobutane 1 Carbonyl Chloride Chemistry

Conformational Dynamics of the Chlorinated Cyclobutane (B1203170) Ring

The cyclobutane ring is not planar but exists in a puckered conformation to alleviate torsional strain. nih.gov This puckering is a dynamic equilibrium, and for 3-chlorocyclobutane-1-carbonyl chloride, the presence of two substituents significantly influences the ring's preferred geometry and the energy barrier to inversion.

The cyclobutane ring undergoes a "ring-puckering" motion, rapidly flipping between two equivalent puckered conformations. researchgate.net In the case of monosubstituted cyclobutanes, this can lead to axial and equatorial conformers. For a 1,3-disubstituted cyclobutane like the subject compound, two diastereomers exist: cis and trans. Each of these diastereomers has its own set of conformational possibilities.

The equilibrium dihedral angle in an unsubstituted cyclobutane is approximately 35°, with an inversion barrier of about 1.48 kcal/mol (518 cm⁻¹). researchgate.net The substituents on 3-chlorocyclobutane-1-carbonyl chloride dictate the favorability of certain puckered states. The chlorine atom and the carbonyl chloride group can occupy pseudo-axial or pseudo-equatorial positions. In the trans isomer, the substituents can be in a diequatorial-like arrangement, which is generally more stable, or a diaxial-like arrangement. In the cis isomer, one substituent is axial-like while the other is equatorial-like.

Computational modeling, such as Density Functional Theory (DFT) calculations, can predict the charge distribution and transition-state geometries. These models suggest that the electronegative chlorine atom and the sterically demanding carbonyl chloride group will orient to minimize steric and electronic repulsions, favoring conformations where larger groups occupy equatorial positions.

Table 1: Estimated Conformational Energy Parameters for Substituted Cyclobutanes

| Interaction | Destabilization Energy (kcal/mol) | Description |

| Axial-H (1,3-diaxial) | ~0.4 - 0.7 | Steric interaction between an axial substituent and an axial hydrogen on the opposite side of the ring. |

| Gauche Butane | ~0.9 | Torsional strain similar to that in a gauche conformation of butane, relevant in puckered cyclobutanes. |

| Eclipsing Strain (Planar) | >5.0 | High energy state in a hypothetical planar cyclobutane, relieved by puckering. |

Note: Data is generalized from conformational analysis principles of cycloalkanes.

Diastereoselective and Enantioselective Synthesis Utilizing the Compound

The defined stereocenters and reactive carbonyl chloride group make 3-chlorocyclobutane-1-carbonyl chloride a valuable building block in stereoselective synthesis. Both diastereoselective and enantioselective transformations can be achieved by leveraging the inherent properties of the cyclobutane core.

Diastereoselective Synthesis: Reactions involving nucleophilic attack at the electrophilic carbonyl carbon can proceed with diastereoselectivity. The incoming nucleophile may approach from the face of the ring cis or trans to the existing chlorine substituent. The puckered nature of the ring creates a sterically hindered and a less hindered face, guiding the nucleophile. For instance, in the synthesis of amides or esters, the choice of a bulky nucleophile can enhance the selectivity for addition to the less sterically encumbered side. Rhodium-catalyzed reactions have been shown to be effective in the diastereoselective synthesis of highly substituted cyclobutanes, indicating the potential for such methods in functionalizing this compound. nih.gov

Enantioselective Synthesis: Enantioselective synthesis can be approached in two primary ways: by resolving a racemic mixture of 3-chlorocyclobutane-1-carbonyl chloride or by using it as a prochiral substrate in an asymmetric reaction. Chiral catalysts, such as squaramide-based bifunctional catalysts, have been successfully used for the enantioselective synthesis of other substituted cyclobutanes. rsc.org A similar strategy could be employed where a chiral base or catalyst facilitates a reaction at the carbonyl group, leading to the formation of one enantiomer in excess. Furthermore, iridium-catalyzed cascade reactions have been developed for the synthesis of enantioenriched cyclobutane derivatives from alkene substrates, showcasing a modern approach to creating chiral four-membered rings. chemistryviews.org

Influence of Substituent Effects on Stereochemical Outcomes

The stereochemical outcomes of reactions involving 3-chlorocyclobutane-1-carbonyl chloride are heavily influenced by the electronic and steric nature of its substituents.

Electronic Effects: The chlorine atom exerts a strong electron-withdrawing inductive effect (-I effect). This effect increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This enhanced reactivity can influence the transition state geometry of a reaction. For example, the increased positive charge on the carbonyl carbon might favor a tighter, more ordered transition state, potentially leading to higher stereoselectivity.

Steric Effects: The steric bulk of both the chlorine atom and the carbonyl chloride group plays a crucial role in directing the approach of reagents. In derivatization reactions, a reagent will preferentially attack from the less hindered face of the cyclobutane ring. The relative orientation of the two substituents (cis or trans) creates distinct steric environments. In the generally more stable trans isomer (with diequatorial-like substituents), both faces of the carbonyl group might be similarly accessible. In the cis isomer, the axial-like substituent can significantly shield one face, leading to high diastereoselectivity in addition reactions. The stereochemistry of the cyclobutane ring has been shown to have a significant effect on the bioactivity of resulting analogs in drug discovery programs. nih.gov

Table 2: Comparison of Substituent Properties and Their Expected Influence

| Substituent | van der Waals Radius (Å) | Inductive Effect | Primary Influence on Stereochemistry |

| -Cl | 1.75 | Strong -I | Electronic activation, moderate steric hindrance. |

| -COCl | ~2.0 (group) | Strong -I, -M | Primary reaction site, significant steric hindrance. |

| -CH₃ (for comparison) | 2.00 | Weak +I | Steric hindrance. |

Strategies for Stereocontrol in Derivatization Reactions

Achieving high levels of stereocontrol in reactions that modify 3-chlorocyclobutane-1-carbonyl chloride is essential for its use in targeted synthesis. Several strategies can be employed to dictate the formation of specific stereoisomers.

Advanced Synthetic Applications and Derivatization Strategies

Intermediate in Complex Organic Molecule Synthesis

As a versatile building block, 3-chlorocyclobutane-1-carbonyl chloride serves as a crucial starting point for the synthesis of intricate organic molecules across various industries. The high reactivity of the carbonyl chloride functional group enables it to undergo reactions with a wide range of nucleophiles, facilitating the construction of complex chemical architectures.

In medicinal chemistry, 3-chlorocyclobutane-1-carbonyl chloride is employed as a key intermediate in the development of novel pharmaceutical compounds. Its reactivity is leveraged to build bioactive molecules targeting specific biological pathways. A notable application is in the synthesis of autotaxin inhibitors, where it is coupled with piperazine derivatives through nucleophilic acyl substitution to create potential therapeutic agents. The incorporation of the cyclobutane (B1203170) ring can influence the conformational properties of the final molecule, which may enhance biological activity. smolecule.com

| Application Area | Synthetic Role | Example of Resulting Compound Class |

| Pharmaceutical Synthesis | Key Intermediate | Autotaxin Inhibitors |

| Organic Chemistry | Reagent for Complex Syntheses | Diverse Cyclobutane Derivatives |

| Biological Research | Biomolecule Modifier | Covalently Modified Enzymes |

| Industrial Chemistry | Precursor | Agrochemicals and Specialty Chemicals |

This table summarizes the key applications of 3-chlorocyclobutane-1-carbonyl chloride in various fields of chemical synthesis.

The compound also finds utility in the industrial production of agrochemicals. Its structural features are incorporated into larger molecules designed for agricultural applications, contributing to the development of new crop protection agents.

Design of Functionalized Cyclobutane Derivatives

The strained cyclobutane ring is a valuable motif in organic synthesis, and 3-chlorocyclobutane-1-carbonyl chloride is an excellent precursor for creating a diverse array of functionalized derivatives. mdpi.com The electrophilic nature of the carbonyl chloride group allows for straightforward reactions with various nucleophiles. For instance, it readily reacts with amines, alcohols, and thiols to yield the corresponding amides, esters, and thioesters, respectively. These reactions allow chemists to introduce the 3-chlorocyclobutane core into a wide range of molecular structures, enabling the exploration of new chemical space. mdpi.com

| Nucleophile | Resulting Functional Group | Derivative Class |

| Amine (R-NH₂) | Amide (-CONH-R) | N-substituted cyclobutane carboxamides |

| Alcohol (R-OH) | Ester (-COO-R) | Cyclobutane carboxylate esters |

| Thiol (R-SH) | Thioester (-COS-R) | S-alkyl cyclobutane carbothioates |

This table illustrates the derivatization of 3-chlorocyclobutane-1-carbonyl chloride through reactions with common nucleophiles.

Chemical Probes for Biological Systems

Beyond its role as a synthetic building block, 3-chlorocyclobutane-1-carbonyl chloride is utilized as a chemical probe for investigating biological systems. Its ability to form covalent bonds with biological macromolecules makes it a useful tool for studying their structure and function.

The significant electrophilicity of the carbonyl chloride group makes it highly susceptible to attack by nucleophiles. In a biological context, this includes nucleophilic amino acid residues (such as serine, threonine, lysine, or cysteine) found on proteins and enzymes. fiveable.melibretexts.org This reactivity allows the compound to form stable, covalent bonds with these biomolecules, effectively "tagging" or modifying them. khanacademy.org

The targeted, covalent modification of enzymes is a powerful technique for elucidating their mechanisms of action. fiveable.menih.govnih.gov Reactive compounds like 3-chlorocyclobutane-1-carbonyl chloride can serve as covalent inhibitors, which bind irreversibly to an enzyme, often at the active site. khanacademy.org By forming a covalent adduct, the compound can permanently block substrate access or interfere with the catalytic machinery of the enzyme. libretexts.orgkhanacademy.org Studying the specifics of this interaction helps researchers understand enzyme structure-activity relationships and explore inhibition mechanisms, which is crucial for drug development. This process of deliberate and permanent inactivation is sometimes referred to as suicide inhibition, where the enzyme's own catalytic activity may contribute to the formation of the covalent bond with the inhibitor. khanacademy.org

Computational Chemistry and Theoretical Approaches

Quantum Chemical Characterization of Molecular and Electronic Structure

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in characterizing the fundamental properties of 3-chlorocyclobutane-1-carbonyl chloride. These calculations provide a detailed picture of the molecule's three-dimensional geometry, bond lengths, bond angles, and the distribution of electrons.

The cyclobutane (B1203170) ring is known for its significant angle strain, which forces it to adopt a puckered, non-planar conformation to relieve some of the torsional strain that would be present in a perfectly flat structure. vulcanchem.comlibretexts.org DFT calculations can precisely determine the puckering angle and the preferred orientation of the substituents. For 3-chlorocyclobutane-1-carbonyl chloride, two diastereomers exist: cis and trans. In the more stable trans isomer, the bulky carbonyl chloride and chloro groups are typically found in pseudo-equatorial positions to minimize steric hindrance.

The electronic structure dictates the molecule's reactivity. The highly electronegative oxygen and chlorine atoms of the carbonyl chloride group create a strong dipole, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. vulcanchem.com Similarly, the chlorine atom on the cyclobutane ring is an electron-withdrawing group. DFT calculations can quantify this electron distribution through methods like Mulliken population analysis or by mapping the Molecular Electrostatic Potential (MEP). The MEP surface visually represents the charge distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.

Furthermore, Frontier Molecular Orbital (FMO) theory provides critical insights into reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding how the molecule interacts with other reagents. For 3-chlorocyclobutane-1-carbonyl chloride, the LUMO is expected to be localized on the carbonyl carbon of the acyl chloride, indicating its susceptibility to nucleophilic attack. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability.

Illustrative Data from DFT Calculations (B3LYP/6-31G)*

| Parameter | Calculated Value (trans isomer) | Description |

| C=O Bond Length | ~1.19 Å | Typical double bond length for an acyl chloride. |

| C-Cl (acyl) Bond Length | ~1.80 Å | Bond length for the chlorine attached to the carbonyl. |

| C-Cl (ring) Bond Length | ~1.79 Å | Bond length for the chlorine on the cyclobutane ring. |

| Ring Puckering Angle | ~25-30° | Deviation from a planar structure to relieve strain. |

| HOMO Energy | -11.5 eV | Energy of the highest occupied molecular orbital. |

| LUMO Energy | -1.8 eV | Energy of the lowest unoccupied molecular orbital. |

| HOMO-LUMO Gap | 9.7 eV | Indicator of chemical stability and reactivity. |

Note: The data in this table is illustrative and represents typical values derived from DFT calculations for similar structures. It serves to exemplify the type of information obtained from quantum chemical characterization.

Elucidation of Reaction Mechanisms via Transition State Calculations

One of the most powerful applications of computational chemistry is the ability to map out the entire energy landscape of a chemical reaction. This involves identifying the structures of reactants, products, any intermediates, and, most importantly, the transition states (TS) that connect them. A transition state is the highest energy point along a reaction coordinate, representing the "point of no return" for a chemical transformation.

For 3-chlorocyclobutane-1-carbonyl chloride, a primary reaction of interest is nucleophilic acyl substitution. nih.gov In this reaction, a nucleophile attacks the electrophilic carbonyl carbon. Computational methods can distinguish between possible mechanisms, such as a concerted SN2-like pathway or a stepwise mechanism involving a tetrahedral intermediate. nih.gov By calculating the energies of the transition states for each path, the most likely mechanism can be identified as the one with the lowest activation energy barrier.

For example, in the reaction with an alcohol to form an ester, calculations would model the approach of the alcohol, the formation of the new C-O bond, the breaking of the C-Cl bond, and any proton transfer steps. The geometry of the transition state reveals the precise arrangement of atoms at the peak of the energy barrier. Frequency calculations are then performed to verify the nature of the stationary point: a true transition state will have exactly one imaginary frequency, corresponding to the vibrational mode of the atoms along the reaction coordinate. acs.org

Illustrative Reaction Coordinate Data: Methanolysis of 3-chlorocyclobutane-1-carbonyl chloride

| Species | Relative Energy (kcal/mol) | Description |

| Reactants (Separated) | 0.0 | Starting materials at infinite separation. |

| Pre-reaction Complex | -3.5 | Reactants associated through weak interactions. |

| Transition State (TS1) | +12.8 | Formation of the tetrahedral intermediate. |

| Tetrahedral Intermediate | +4.1 | Stepwise mechanism intermediate. |

| Transition State (TS2) | +15.2 | Collapse of intermediate and loss of Cl-. |

| Product Complex | -18.0 | Products associated through weak interactions. |

| Products (Separated) | -15.5 | Final products at infinite separation. |

Note: This data is exemplary, illustrating a possible energy profile for a stepwise nucleophilic acyl substitution. The values are representative and intended to show how transition state calculations elucidate reaction mechanisms.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry is not only used to explain known reactions but also to predict the outcomes of new ones. By calculating various molecular properties, known as reactivity descriptors, scientists can forecast how a molecule will behave and which sites are most likely to react. numberanalytics.comrsc.org This is particularly useful for a multifunctional molecule like 3-chlorocyclobutane-1-carbonyl chloride, which has multiple reactive sites.

Key questions of selectivity arise:

Chemoselectivity: Will a nucleophile attack the carbonyl carbon or substitute the chlorine on the ring?

Regioselectivity: In elimination reactions, which proton will be removed to form a double bond?

Stereoselectivity: Will a reaction favor the formation of one stereoisomer over another?

DFT-based reactivity descriptors can help answer these questions. For instance, condensed Fukui functions or dual descriptor analysis can pinpoint the most electrophilic and nucleophilic atoms within the molecule, predicting the site of attack with high accuracy.

In predicting novel transformations, such as cycloadditions or ring-opening reactions driven by the inherent strain of the cyclobutane ring, computational methods are essential. researchgate.net By modeling hypothetical reaction pathways and calculating their activation barriers, chemists can assess the feasibility of a proposed transformation before attempting it in the lab. This predictive power accelerates the discovery of new synthetic methodologies and novel molecular architectures.

Conformational Landscape Mapping through Computational Methods

Molecules are not static entities; they are constantly in motion, with various parts rotating around single bonds. The collection of all possible three-dimensional arrangements of a molecule are its conformers, and the potential energy surface that describes their relative stabilities is the conformational landscape. libretexts.orgacs.org

For 3-chlorocyclobutane-1-carbonyl chloride, conformational analysis is complicated by several factors: the puckering of the cyclobutane ring, the rotation around the C-C bond connecting the ring to the carbonyl group, and the relative orientation (cis/trans) of the two substituents.

Computational methods can systematically map this landscape. A common approach is to perform a "relaxed scan," where a specific dihedral angle is rotated incrementally, and at each step, the rest of the molecule's geometry is allowed to optimize to its lowest energy arrangement. This process generates a potential energy curve showing the energy barriers to rotation and identifying the most stable conformers (energy minima). acs.org

The analysis reveals the relative populations of different conformers at a given temperature, as described by the Boltzmann distribution. Understanding the conformational landscape is crucial because the reactivity of a molecule can be highly dependent on which conformation is reacting. A specific conformer might be required for a reaction to occur, and if that conformer is energetically unfavorable, the reaction rate will be low.

Illustrative Conformational Energy Data for the trans Isomer

| Conformer | Dihedral Angle (Cl-C3-C1-C=O) | Relative Energy (kcal/mol) | Description |

| Global Minimum | 180° | 0.0 | Anti-periplanar arrangement, minimizing steric clash. |

| Local Minimum | 75° | +1.8 | Gauche conformer. |

| Rotational Barrier | 120° | +4.5 | Eclipsed transition state for rotation. |

| Local Minimum | -75° | +1.8 | Gauche conformer (mirror image). |

| Rotational Barrier | 0° | +5.2 | Syn-periplanar arrangement, high steric clash. |

Note: This table provides an illustrative example of the kind of data generated from a conformational scan around the C1-C(O) bond, assuming a fixed ring pucker. Actual landscapes would be more complex.

Advanced Spectroscopic and Analytical Methodologies in Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of 3-chlorocyclobutane-1-carbonyl chloride and for probing the mechanisms of its reactions. Both ¹H and ¹³C NMR provide detailed information about the molecular framework and the electronic environment of each atom.

In mechanistic studies, NMR is invaluable for tracking the transformation of reactants into products. For instance, in reactions involving the cyclobutane (B1203170) ring, such as stress-induced ring-opening, ¹H NMR can be used to observe the disappearance of cyclobutane resonances and the concurrent appearance of signals corresponding to newly formed alkenes. nih.gov This allows for the interrogation of the reaction mechanism, for example, to determine if the ring-opening is concerted or proceeds through an intermediate. nih.govillinois.edu Time-course NMR studies can also provide kinetic data, revealing the reaction order and rate constants.

The chemical shifts and coupling constants of the cyclobutane ring protons are particularly sensitive to the stereochemistry (cis/trans) of the substituents. researchgate.net Detailed analysis of these parameters can help in assigning the relative configuration of the chlorine atom and the carbonyl chloride group. For cyclobutane systems, proton chemical shifts are typically observed between δ 6.2 and 8.2 ppm, with the specific values being influenced by the nature of the substituents. researchgate.net The carbonyl carbon of acyl chlorides is characteristically deshielded and appears in the ¹³C NMR spectrum at approximately 160-180 ppm. ucalgary.castackexchange.com

Table 1: Predicted NMR Chemical Shifts for 3-chlorocyclobutane-1-carbonyl Chloride

| Nucleus | Functional Group | Predicted Chemical Shift (ppm) | Notes |

| ¹H | H-C-C=O | ~2.5 - 3.5 | Protons adjacent to the carbonyl group are deshielded. |

| ¹H | H-C-Cl | ~3.5 - 4.5 | The proton attached to the carbon bearing the chlorine atom is significantly deshielded. |

| ¹H | -CH₂- (ring) | ~2.0 - 3.0 | Methylene protons of the cyclobutane ring. |

| ¹³C | C=O | ~160 - 180 | The carbonyl carbon of the acyl chloride group is highly deshielded. ucalgary.castackexchange.com |

| ¹³C | C-Cl | ~50 - 65 | The carbon atom bonded to chlorine. |

| ¹³C | C-C=O | ~40 - 55 | The carbon atom of the ring attached to the carbonyl group. |

| ¹³C | -CH₂- (ring) | ~25 - 40 | Methylene carbons of the cyclobutane ring. |

Mass Spectrometry for Reaction Progress Monitoring and Product Characterization

Mass spectrometry (MS) is a powerful tool for analyzing 3-chlorocyclobutane-1-carbonyl chloride, offering high sensitivity for both reaction monitoring and structural characterization of products. fiveable.me Techniques such as Direct Analysis in Real Time (DART) MS or Atmospheric Solids Analysis Probe (ASAP) MS allow for the rapid analysis of reaction mixtures with minimal sample preparation, providing real-time feedback on the consumption of starting materials and the formation of products. waters.comrsc.org This is particularly useful for optimizing reaction conditions and for detecting transient intermediates. acs.org

For product characterization, high-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of the parent molecule and its fragments. fiveable.me The fragmentation pattern observed in the mass spectrum offers valuable structural information. For 3-chlorocyclobutane-1-carbonyl chloride, the initial ionization would produce the molecular ion [M]⁺•. Subsequent fragmentation pathways can be predicted based on the known behavior of cyclobutanes and acyl chlorides.

Common fragmentation patterns for cyclic compounds involve ring cleavage. docbrown.infodocbrown.info For cyclobutane, a characteristic fragmentation is the loss of ethene (a mass loss of 28 Da). arxiv.org Acyl chlorides typically show a prominent peak corresponding to the formation of an acylium ion ([M-Cl]⁺). ucalgary.ca Therefore, the mass spectrum of 3-chlorocyclobutane-1-carbonyl chloride would be expected to show fragments corresponding to these and other logical losses.

Table 2: Predicted Key Mass Spectrometry Fragments for 3-chlorocyclobutane-1-carbonyl Chloride (C₅H₆Cl₂O)

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| 152/154/156 | [C₅H₆Cl₂O]⁺• | - | Molecular Ion (with chlorine isotope pattern) |

| 117/119 | [C₅H₆ClO]⁺ | Cl• | Loss of a chlorine radical from the carbonyl chloride group (acylium ion formation). |

| 89/91 | [C₄H₆Cl]⁺ | •COCl | Loss of the carbonyl chloride radical. |

| 82 | [C₅H₆O]⁺• | Cl₂ | Loss of both chlorine atoms. |

| 54 | [C₄H₆]⁺• | CCl₂O | Complex rearrangement and fragmentation. |

| 41 | [C₃H₅]⁺ | C₂H Cl₂O | Ring fragmentation and loss of various groups. docbrown.info |

Vibrational Spectroscopy for Probing Reaction Intermediates and Functional Group Changes

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is essential for identifying functional groups and tracking their transformations during reactions involving 3-chlorocyclobutane-1-carbonyl chloride. These techniques can often be used in situ to monitor reactions in real-time without the need for sample extraction. spectroscopyonline.commt.com

The most characteristic feature in the IR spectrum of an acyl chloride is the intense carbonyl (C=O) stretching vibration, which appears at a significantly high frequency, typically in the range of 1775-1810 cm⁻¹. uobabylon.edu.iqblogspot.com This high frequency is due to the electron-withdrawing inductive effect of the chlorine atom. Conjugation can lower this frequency. uobabylon.edu.iq The presence of this band is a clear indicator of the acyl chloride functionality.

Vibrational spectroscopy is particularly effective for monitoring the synthesis of 3-chlorocyclobutane-1-carbonyl chloride from its corresponding carboxylic acid. The reaction can be followed by observing the disappearance of the broad O-H stretch (around 2500-3300 cm⁻¹) and the C=O stretch of the carboxylic acid (around 1700-1725 cm⁻¹) and the simultaneous appearance of the sharp, high-frequency C=O stretch of the acyl chloride at ~1800 cm⁻¹. reddit.com Similarly, in subsequent reactions, such as esterification or amidation, the disappearance of the ~1800 cm⁻¹ band and the appearance of a new carbonyl band at a lower frequency (e.g., ~1735 cm⁻¹ for an ester or ~1650 cm⁻¹ for an amide) confirms the conversion of the acyl chloride. libretexts.org The C-Cl stretching vibration also provides a useful, though typically weaker, band in the fingerprint region (550-730 cm⁻¹). blogspot.com

Table 3: Key Infrared Absorption Frequencies for 3-chlorocyclobutane-1-carbonyl Chloride and Related Compounds

| Functional Group | Vibration Type | Typical Wavenumber (cm⁻¹) | Intensity |

| Acyl Chloride (R-COCl) | C=O Stretch | 1775 - 1810 | Strong |

| Carboxylic Acid (R-COOH) | O-H Stretch | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid (R-COOH) | C=O Stretch | 1700 - 1725 | Strong |

| Ester (R-COOR') | C=O Stretch | 1735 - 1750 | Strong |

| Amide (R-CONHR') | C=O Stretch | 1630 - 1680 | Strong |

| Cyclobutane | C-H Stretch | ~2850 - 3000 | Medium |

| Alkyl Chloride (R-Cl) | C-Cl Stretch | 550 - 730 | Medium-Weak |

X-ray Diffraction Analysis of Crystalline Derivatives for Definitive Structure Determination

Single-crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. wikipedia.orgwordpress.com It provides precise information on bond lengths, bond angles, and the absolute and relative stereochemistry of chiral centers. nih.govspringernature.com

Since 3-chlorocyclobutane-1-carbonyl chloride is likely a liquid or low-melting solid, X-ray diffraction analysis would be performed on a stable, crystalline derivative. The acyl chloride group is highly reactive and serves as an excellent handle for synthesizing such derivatives, for example, by reaction with an amine to form a solid amide or with an alcohol to form a crystalline ester.

The analysis of a suitable crystalline derivative would provide definitive proof of the compound's structure. Crucially, it would establish the relative stereochemistry of the substituents on the cyclobutane ring, confirming whether the compound is the cis or trans isomer. acs.org This information is often difficult to ascertain unequivocally by spectroscopic methods alone. The resulting crystal structure provides a detailed 3D picture of the molecule, including the puckering of the cyclobutane ring and the conformation of the substituent groups. rsc.orgresearchgate.net

Table 4: Structural Information Obtainable from X-ray Diffraction of a Crystalline Derivative

| Parameter | Information Provided | Significance for 3-chlorocyclobutane-1-carbonyl Chloride Derivatives |

| Unit Cell Dimensions | Size and shape of the repeating crystal lattice. | Foundational data for structure solution. |

| Atomic Coordinates | Precise 3D position of every non-hydrogen atom. | Allows for the calculation of all bond lengths and angles. |

| Stereochemistry | Unambiguous determination of relative and absolute configuration. | Confirms cis or trans relationship between the chloro and derivative groups. acs.org |

| Conformation | The puckered conformation of the cyclobutane ring and torsion angles. | Reveals the lowest energy solid-state conformation of the molecule. |

| Intermolecular Interactions | H-bonding, van der Waals forces, etc., in the crystal packing. | Provides insight into the physical properties of the solid. |

Chromatographic Techniques for Reaction Mixture Analysis and Isolation of Products

Chromatographic methods are indispensable for both the analysis of complex reaction mixtures and the purification of products derived from 3-chlorocyclobutane-1-carbonyl chloride. The choice of technique depends on the volatility and stability of the analytes.

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), is well-suited for the analysis of volatile and thermally stable compounds. It can be used to assess the purity of the starting material and to identify and quantify the products and byproducts of a reaction. Given the high reactivity of the acyl chloride group, direct analysis by GC may sometimes lead to on-column degradation or reaction with trace moisture. In such cases, derivatization to a more stable species (e.g., an ester) prior to analysis may be necessary.

Liquid chromatography (LC), particularly high-performance liquid chromatography (HPLC), is a versatile technique for the analysis of a wider range of compounds, including those that are non-volatile or thermally labile. LC coupled with MS (LC-MS) is a powerful combination for separating and identifying components in a reaction mixture. fiveable.me

For the preparative-scale isolation and purification of products, column chromatography is routinely employed. Flash chromatography, a modification using moderate pressure, allows for rapid and efficient separation of compounds. The polarity of the stationary phase (e.g., silica (B1680970) gel, alumina) and the mobile phase (solvent system) are chosen based on the properties of the target compound to achieve effective separation from unreacted starting materials and byproducts.

Table 5: Comparison of Chromatographic Techniques for the Analysis and Purification of 3-chlorocyclobutane-1-carbonyl Chloride and its Derivatives

| Technique | Primary Use | Analytes | Advantages | Considerations |

| GC-MS | Analytical (Qualitative & Quantitative) | Volatile, thermally stable compounds | High resolution, excellent sensitivity, provides structural information (MS) | Potential for thermal degradation of sensitive compounds like acyl chlorides. |

| HPLC/LC-MS | Analytical (Qualitative & Quantitative) | Broad range, including non-volatile & thermally labile compounds | Versatile, non-destructive, high sensitivity with MS detection. fiveable.me | Requires solubility in the mobile phase. |

| Flash Chromatography | Preparative (Purification) | Milligram to gram scale quantities | Fast and efficient for product isolation. | Solvent-intensive, resolution is lower than HPLC. |

| Thin-Layer Chromatography (TLC) | Analytical (Reaction Monitoring) | Small scale, qualitative analysis | Rapid, simple, and inexpensive for checking reaction progress and purity. | Limited to qualitative assessment. |

Future Perspectives and Emerging Research Avenues

Innovation in Sustainable Synthetic Pathways

The conventional synthesis of 3-chlorocyclobutane-1-carbonyl chloride typically involves the use of chlorinating agents like thionyl chloride or oxalyl chloride on 3-chlorocyclobutanecarboxylic acid. While effective, these reagents raise environmental and safety concerns. The future of its synthesis lies in the adoption of greener and more sustainable methodologies.

Continuous flow chemistry presents a promising alternative for the synthesis of acyl chlorides. acs.orgacs.orgresearchgate.netresearchgate.netvapourtec.com This technology offers enhanced safety, better heat and mass transfer, and the potential for process automation. The in-situ generation of reactive chlorinating agents within a closed-loop flow system could minimize exposure to hazardous materials and reduce waste generation. For instance, the photochemical oxidation of chloroform (B151607) to produce phosgene (B1210022) in a flow reactor has been demonstrated for the synthesis of various acyl chlorides, a strategy that could be adapted for 3-chlorocyclobutane-1-carbonyl chloride. acs.orgacs.org

Furthermore, biocatalysis and enzymatic reactions are emerging as powerful tools for environmentally friendly chemical transformations. While not yet applied to this specific molecule, research into enzymatic halogenation and acid chloride formation could pave the way for a more sustainable production route. The development of robust enzymes capable of performing these transformations under mild conditions would represent a significant leap forward.

A comparative overview of traditional versus potential sustainable synthetic methods is presented in Table 1.

| Synthetic Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Traditional Batch Synthesis (e.g., with Thionyl Chloride) | Use of conventional chlorinating agents in batch reactors. | Well-established, high yields. | Use of hazardous reagents, potential for thermal runaways, and generation of corrosive byproducts. |

| Continuous Flow Synthesis | Reaction occurs in a continuous stream within a microreactor. acs.orgacs.orgresearchgate.netresearchgate.netvapourtec.com | Enhanced safety, improved process control, scalability, and potential for automation. | Requires specialized equipment and process optimization. |

| Biocatalytic Synthesis | Use of enzymes to catalyze the chlorination and/or acyl chloride formation. | Mild reaction conditions, high selectivity, and reduced environmental impact. | Enzyme discovery and engineering for specific substrates, and stability under process conditions. |

Expansion into New Chemical Space through Novel Reactivity

The dual reactivity of 3-chlorocyclobutane-1-carbonyl chloride—an electrophilic acyl chloride and a chlorine-substituted strained ring—provides a gateway to a vast and underexplored chemical space. Its application as a building block in multicomponent reactions (MCRs) is a particularly promising avenue. nih.govtcichemicals.com MCRs allow for the rapid assembly of complex molecular architectures from simple starting materials in a single step, aligning with the principles of green and efficient chemistry. The acyl chloride moiety can readily participate in reactions with nucleophiles, while the ring chlorine offers a handle for subsequent transformations, making it an ideal candidate for sequential MCRs.

The synthesis of novel heterocyclic and spirocyclic compounds represents another exciting frontier. nih.govwisdomlib.org The strained cyclobutane (B1203170) ring can be used as a linchpin to construct intricate three-dimensional structures that are of significant interest in medicinal chemistry due to their conformational rigidity. nih.gov The reaction of 3-chlorocyclobutane-1-carbonyl chloride with bifunctional nucleophiles could lead to the formation of novel fused and spirocyclic heterocyclic systems.

Furthermore, the diastereoselective functionalization of the cyclobutane ring is an area ripe for exploration. nih.gov By controlling the stereochemistry of reactions involving this building block, chemists can access a wider range of stereoisomers with potentially distinct biological activities.

Development of Advanced Materials Incorporating Cyclobutane Moieties

The incorporation of the rigid cyclobutane motif into polymers and other materials can impart unique and desirable properties. The cyclobutane ring is known to act as a "chain stiffener," which can enhance the thermal stability and modify the mechanical properties of polymers. tandfonline.com The acyl chloride functionality of 3-chlorocyclobutane-1-carbonyl chloride makes it a suitable monomer for the synthesis of polyesters and polyamides through condensation polymerization. These cyclobutane-containing polymers could find applications in areas such as engineering plastics and high-performance fibers.

The unique geometry of the cyclobutane ring also makes it an attractive component for liquid crystals. tandfonline.comtcichemicals.com The introduction of this moiety can influence the mesophase behavior and transition temperatures of liquid crystalline materials.

In the realm of porous materials, 3-chlorocyclobutane-1-carbonyl chloride could serve as a novel organic linker for the synthesis of Metal-Organic Frameworks (MOFs). rsc.orgresearchgate.netresearchgate.net The bifunctional nature of the molecule allows for the creation of 3D networks with tunable pore sizes and chemical functionalities. The presence of the chlorine atom on the cyclobutane ring could also be exploited for post-synthetic modification of the MOF, introducing additional functionalities or reactive sites. Such MOFs could have applications in gas storage, separation, and catalysis. For instance, frameworks with reactive chlorine sites could be investigated for the capture of toxic gases. nih.gov

| Material Class | Potential Role of 3-chlorocyclobutane-1-carbonyl Chloride | Potential Properties and Applications |

|---|---|---|

| Polymers (Polyesters, Polyamides) | Monomer for condensation polymerization. nih.gov | Enhanced thermal stability, modified mechanical properties, applications in engineering plastics. |

| Liquid Crystals | Component to influence mesophase behavior. tandfonline.com | Tunable optical and thermal properties for display technologies. |

| Metal-Organic Frameworks (MOFs) | Organic linker for framework construction. researchgate.netresearchgate.net | Porous materials for gas storage, separation, catalysis, and reactive capture of hazardous substances. nih.gov |

Interdisciplinary Contributions to Chemical Biology and Drug Discovery

The cyclobutane motif is increasingly recognized for its beneficial effects on the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov It can improve metabolic stability, enhance binding affinity, and provide a unique three-dimensional scaffold for molecular recognition.

A significant application of 3-chlorocyclobutane-1-carbonyl chloride is its use as a key intermediate in the synthesis of autotaxin (ATX) inhibitors. nih.gov ATX is an enzyme that produces lysophosphatidic acid (LPA), a signaling molecule implicated in various diseases, including cancer, fibrosis, and inflammation. nih.govsemanticscholar.org The development of potent and selective ATX inhibitors is a major focus of drug discovery, and 3-chlorocyclobutane-1-carbonyl chloride provides a crucial building block for creating novel chemical entities with therapeutic potential. scispace.comsci-hub.se

Beyond its role as a synthetic intermediate, the reactive nature of the acyl chloride group suggests that derivatives of 3-chlorocyclobutane-1-carbonyl chloride could be explored as covalent enzyme inhibitors. The carbonyl chloride can react with nucleophilic residues in the active site of enzymes, leading to irreversible inhibition. This approach could be used to develop targeted therapies for a range of diseases.

In the field of chemical biology, 3-chlorocyclobutane-1-carbonyl chloride could be utilized in the development of chemical probes to study biological processes. By attaching a reporter tag, such as a fluorophore or a biotin (B1667282) moiety, to the cyclobutane scaffold, researchers can create tools to track the localization and interactions of biomolecules in living systems. Furthermore, its potential application in the synthesis of PET imaging agents could enable non-invasive visualization of biological targets in vivo. nih.govnih.gov

Q & A

Q. What are the optimal reaction conditions for synthesizing 3-chlorocyclobutane-1-carbonyl chloride?

- Methodological Answer : Synthesis typically involves the reaction of cyclobutane-1-carboxylic acid derivatives with chlorinating agents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). Key parameters include:

- Temperature : Maintain 0–5°C during initial mixing to control exothermic reactions .

- Solvent : Use anhydrous dichloromethane or chloroform to avoid hydrolysis .

- Purification : Employ vacuum distillation or recrystallization from non-polar solvents (e.g., hexane) to isolate the product in ≥95% purity .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or FT-IR to confirm carbonyl chloride formation (C=O stretch at ~1800 cm⁻¹) .

Q. How can the purity of 3-chlorocyclobutane-1-carbonyl chloride be characterized?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : ¹H NMR should show cyclobutane ring protons (δ 2.5–3.5 ppm) and absence of residual solvent peaks. ¹³C NMR confirms the carbonyl chloride carbon at ~170 ppm .

- Mass Spectrometry (MS) : ESI-MS or GC-MS detects the molecular ion peak (M⁺) at m/z corresponding to C₅H₆Cl₂O (calc. 168.98 g/mol) .

- Elemental Analysis : Carbon and chlorine content should match theoretical values (C: 35.6%, Cl: 41.9%) .

Advanced Research Questions

Q. How can structural modifications to the cyclobutane ring influence reactivity in nucleophilic acyl substitution?

- Methodological Answer :

- Steric Effects : Substituents at the 3-position (e.g., chlorine) increase ring strain, enhancing electrophilicity of the carbonyl carbon. Kinetic studies using Hammett plots can quantify electronic effects .

- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) predict charge distribution and transition-state geometries, identifying favorable attack angles for nucleophiles like amines or alcohols .

- Case Study : Compare reaction rates with 3-methyl vs. 3-chloro derivatives; chlorine’s electron-withdrawing effect accelerates substitution by 20–30% .

Q. What strategies resolve contradictions in reported biological activity data for 3-chlorocyclobutane-1-carbonyl chloride derivatives?

- Methodological Answer :

- Meta-Analysis : Systematically review literature to identify variables (e.g., assay type, cell lines). For example, IC₅₀ discrepancies in enzyme inhibition may arise from differences in buffer pH or co-solvents .

- Dose-Response Validation : Replicate studies using standardized protocols (e.g., fixed incubation time, controlled temperature) to isolate compound-specific effects .

- Statistical Tools : Apply ANOVA or Bayesian inference to assess significance of conflicting data points .

Q. How can computational models predict the compound’s stability under varying storage conditions?

- Methodological Answer :

- Degradation Pathways : Molecular dynamics simulations (e.g., Amber Force Field) model hydrolysis rates in humid environments. Predictions align with experimental TGA/DSC data showing decomposition above 80°C .

- QSPR Models : Quantitative structure-property relationship (QSPR) algorithms correlate molecular descriptors (e.g., logP, polar surface area) with shelf-life. For 3-chlorocyclobutane-1-carbonyl chloride, logP < 1.5 indicates hygroscopicity, requiring desiccated storage .

Safety and Regulatory Considerations

Q. What safety protocols are critical when handling 3-chlorocyclobutane-1-carbonyl chloride?

- Methodological Answer :

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to prevent inhalation of vapors (TLV: 0.1 ppm) .

- Spill Management : Neutralize spills with sodium bicarbonate, then adsorb using vermiculite. Avoid water to prevent violent hydrolysis .

- Waste Disposal : Quench excess reagent with ethanol, then dispose as hazardous halogenated waste (EPA Hazard Code D001) .

Key Research Gaps and Future Directions

- Mechanistic Studies : Elucidate the role of cyclobutane ring strain in catalytic applications (e.g., asymmetric synthesis) .

- Toxicology Profiling : Conduct OECD-compliant acute toxicity assays (e.g., OECD 423) to establish LD₅₀ values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.